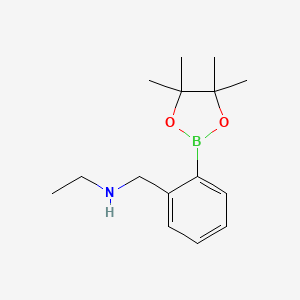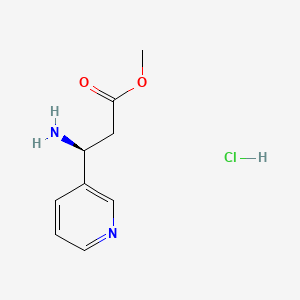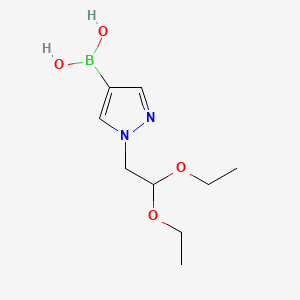
Methyl 2-amino-6-methoxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-amino-6-methoxynicotinate is a chemical compound with the molecular formula C8H10N2O3 . It is a valuable building block for the preparation of fused 2-pyridones .
Synthesis Analysis
The synthesis of this compound includes sequential microwave-induced regioselective 6-methoxylation, esterification, followed by microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions . .Molecular Structure Analysis
The molecular weight of this compound is 182.18 g/mol . The IUPAC name is methyl 2-amino-6-methoxypyridine-3-carboxylate . The InChIKey is IWCRNCDRJMTEMA-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include microwave-induced regioselective 6-methoxylation, esterification, microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 182.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass is 182.06914219 g/mol . The topological polar surface area is 74.4 Ų . The heavy atom count is 13 .Scientific Research Applications
Synthesis of Fused 2-Pyridones : The synthesis of methyl 2-amino-6-methoxynicotinate, a valuable building block for the preparation of fused 2-pyridones, was reported. This synthesis includes sequential microwave-induced regioselective 6-methoxylation, esterification, followed by a microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions (Jeges et al., 2011).
Aminoindanes Research : In the context of 'legal highs', certain aminoindanes like 5-methoxy-6-methyl-2-aminoindane (MMAI) were explored. These substances, including analogues of 2-aminoindane, have been advertised as research chemicals and possess psychoactive properties (Sainsbury et al., 2011).
Pyranopyrazole Synthesis : Isonicotinic acid was used as a dual and biological organocatalyst in the preparation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This reaction was carried out under solvent-free conditions (Zolfigol et al., 2013).
Antiviral Agent Research : The compound's potential as an antiviral agent was explored in a study that synthesized various methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane derivatives. These compounds showed potential as neuroprotective drugs and their biodistribution was studied using radiolabeling techniques (Yu et al., 2003).
Synthesis of Branched-chain Amino Sugars : In a novel synthesis approach, methyl 2-amino-2,3-dideoxy-3-C-formyl-α-D-xylofuranoside-3′R,5-hemiacetal and its derivatives were synthesized. This process included the treatment of methyl 2-amino-2N,3O-(o-benzenedisulfonyl)-2-deoxy-α-D-glucopyranoside with sodium methoxide (Tatsuta et al., 1982).
Anticonvulsant and Neurotoxic Properties Study : The compound was also studied in the context of anticonvulsant and neurotoxic properties, where various derivatives of phthalimide pharmacophore, including this compound, were evaluated for these properties (Vamecq et al., 2000).
Properties
IUPAC Name |
methyl 2-amino-6-methoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCRNCDRJMTEMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the advantages of the synthetic route described in the paper for producing Methyl 2-amino-6-methoxynicotinate?
A1: The paper highlights two major advantages of their synthetic approach:
- Improved regioselectivity: The use of microwave-assisted reactions, particularly in the 6-methoxylation step, leads to a more regioselective synthesis. This means fewer unwanted byproducts are formed, simplifying purification and increasing yield. []
- Enhanced purity profile: Implementing a microfluidic hydrogenation step for the final deprotection contributes to a purer final product. This is likely due to the precise control over reaction parameters achievable in flow conditions. []
Q2: What is the significance of this compound in organic synthesis?
A2: The paper states that this compound is a valuable building block for the preparation of fused 2-pyridones. [] These fused heterocyclic compounds are important structural motifs in various bioactive molecules and pharmaceuticals. Therefore, having an efficient and scalable synthesis for this building block can facilitate the development of new drugs and materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride](/img/structure/B595401.png)
![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)








